5-Hydroxymethoxyphenamine

Beschreibung

5-Hydroxymethoxyphenamine (5HMP) is a primary metabolite of methoxyphenamine (MPA), a β-adrenergic agonist used clinically for bronchodilation. It is formed via CYP2D6-mediated aromatic ring hydroxylation at the 5-position of the phenyl ring during MPA metabolism . Unlike other metabolites, 5HMP exhibits unique pharmacokinetic properties, such as pH-independent urinary excretion, making it a critical marker for distinguishing metabolic pathways .

Key characteristics of 5HMP:

- Metabolic Origin: Derived from MPA through hydroxylation.

Eigenschaften

CAS-Nummer |

61866-76-0 |

|---|---|

Molekularformel |

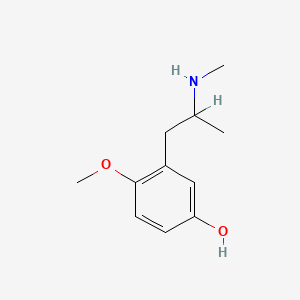

C11H17NO2 |

Molekulargewicht |

195.26 g/mol |

IUPAC-Name |

4-methoxy-3-[2-(methylamino)propyl]phenol |

InChI |

InChI=1S/C11H17NO2/c1-8(12-2)6-9-7-10(13)4-5-11(9)14-3/h4-5,7-8,12-13H,6H2,1-3H3 |

InChI-Schlüssel |

MJHSFKIGFVIAFL-UHFFFAOYSA-N |

SMILES |

CC(CC1=C(C=CC(=C1)O)OC)NC |

Kanonische SMILES |

CC(CC1=C(C=CC(=C1)O)OC)NC |

Andere CAS-Nummern |

98603-86-2 |

Synonyme |

5-HMP 5-hydroxymethoxyphenamine |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxymethoxyphenamine typically involves the hydroxylation of methoxyphenamine. This process can be catalyzed by enzymes such as CYP2D6 in vitro . The reaction conditions often include the use of human cytochrome P450 isozyme preparations, which aid in the identification of possible in vivo metabolites .

Industrial Production Methods

Industrial production methods for this compound are not well-documented. the general approach would involve large-scale synthesis using similar enzymatic processes as those used in laboratory settings, ensuring the reaction conditions are optimized for maximum yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-Hydroxymethoxyphenamine undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the conversion of this compound to other oxidized forms.

Reduction: Although less common, reduction reactions can also occur under specific conditions.

Substitution: This compound can undergo substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway is followed.

Major Products Formed

The major products formed from these reactions include various hydroxylated and methoxylated derivatives, which can have different biological activities and properties.

Wissenschaftliche Forschungsanwendungen

5-Hydroxymethoxyphenamine has several scientific research applications:

Chemistry: It is used as a model compound to study the metabolism of methoxyphenamine and related compounds.

Industry: It may have applications in the development of new drugs and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Hydroxymethoxyphenamine involves its interaction with β-adrenergic receptors. These receptors mediate the catecholamine-induced activation of adenylate cyclase through the action of G proteins . This interaction leads to various physiological effects, including bronchodilation and anti-inflammatory responses .

Vergleich Mit ähnlichen Verbindungen

O-Desmethylmethoxyphenamine (ODMP)

- Metabolic Pathway : Formed via O-demethylation of MPA, catalyzed by CYP2D6 .

- Pharmacological Activity : Retains β-adrenergic activity but with reduced potency compared to MPA.

- Urinary Excretion : Highly pH-dependent; excretion increases under acidic conditions .

- Diagnostic Utility: Preferred for phenotyping CYP2D6 activity due to its pH-sensitive excretion profile .

N-Desmethylmethoxyphenamine

5HMP Isomer (Unnamed Ring-Hydroxylated Metabolite)

- Metabolic Pathway: A novel CYP2D6-catalyzed metabolite structurally isomeric to 5HMP .

- Biological Role : Pharmacological activity remains uncharacterized.

- Excretion Profile: Unknown, but hypothesized to share pH-independent excretion with 5HMP due to structural similarities.

2-Hydroxyamphetamine

- Metabolic Pathway: Minor metabolite of MPA in fungal models (e.g., C. bainieri), formed alongside 5HMP .

Comparative Data Table

Key Research Findings

Metabolic Stability : 5HMP is resistant to urinary pH variations, unlike ODMP and N-desmethyl-MPA, which exhibit increased excretion under acidic conditions .

Enzyme Specificity : CYP2D6 exclusively catalyzes 5HMP formation, with complete inhibition by quinidine .

Species-Specific Metabolism: Fungal models produce 5HMP as a minor metabolite, emphasizing divergent metabolic pathways across species .

Diagnostic Relevance: ODMP is superior to 5HMP for CYP2D6 phenotyping due to its pH-dependent excretion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.